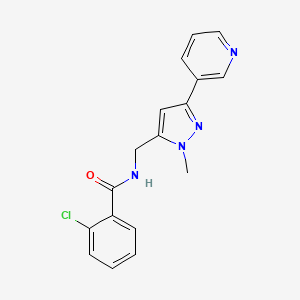

Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Naphthalen-1-yl 4-bromo-2,5-dimethylbenzene-1-sulfonate is a chemical compound that has shown promising results in scientific research for various applications.

科学的研究の応用

Environmental Detoxification

Naphthalene derivatives are studied for their environmental impact, particularly in the context of azo dye reduction. One study investigated the aerobic conditions autoxidation reactions of mono- and disulfonated naphthalene derivatives, commonly produced during the anaerobic reduction of azo dyes by microorganisms. These compounds show sensitivity to oxygen and decompose under aerobic conditions, highlighting their role in environmental detoxification processes (Kudlich, Hetheridge, Knackmuss, & Stolz, 1999).

Chemical Sensing

Naphthalene sulfonate derivatives serve as chemosensors for metal ions, with one study demonstrating the synthesis of a highly selective fluorescent chemosensor for Al(III) ions. This chemosensor is based on inhibited excited-state intramolecular proton transfer, revealing its potential in bioimaging applications (Ding et al., 2013).

Enzyme Inhibition

Research into sulfonamide derivatives of naphthalene, like the dagenan chloride derivatives, explores their potential as enzyme inhibitors. These compounds show significant inhibition activity against lipoxygenase and α-glucosidase, indicating their potential in developing anti-inflammatory and anti-diabetic drugs (Abbasi et al., 2015).

Anticancer Research

The anticancer properties of naphthoquinone derivatives containing a phenylaminosulfanyl moiety have been evaluated. These compounds exhibit potent cytotoxic activity against various human cancer cell lines, indicating their promise as agents against cancer (Ravichandiran et al., 2019).

Supramolecular Chemistry

Naphthalene sulfonate compounds are used in the assembly of supramolecular structures. For instance, sodium naphthalene-1-sulfonate has been employed as a template to assemble TiO2 films, demonstrating the role of naphthalene sulfonates in guiding the self-assembly of nanocomposite materials (Ji et al., 2009).

特性

IUPAC Name |

naphthalen-1-yl 4-bromo-2,5-dimethylbenzenesulfonate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15BrO3S/c1-12-11-18(13(2)10-16(12)19)23(20,21)22-17-9-5-7-14-6-3-4-8-15(14)17/h3-11H,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKUPCBXUWQYOGA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Br)C)S(=O)(=O)OC2=CC=CC3=CC=CC=C32 |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15BrO3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Oxa-7-azaspiro[3.5]nonane oxalate(2:1)](/img/structure/B2970255.png)

![6-(4-Methoxyphenyl)-5-methyl-3-(3-thienyl)pyrazolo[1,5-a]pyrimidin-7-ylamine](/img/structure/B2970256.png)

![2-(4-chlorophenoxy)-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide](/img/structure/B2970265.png)

![3-((4-methoxyphenyl)sulfonyl)-N-(6-methylbenzo[d]thiazol-2-yl)propanamide](/img/structure/B2970268.png)